2-Chloro-4-(1-chlorovinyl)pyridine
Description
Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical Research
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a multitude of scientific disciplines. numberanalytics.comnumberanalytics.com Its unique electronic structure, characterized by the electron-withdrawing nature of the nitrogen atom, imparts distinct chemical properties that make it a versatile scaffold in drug discovery, agrochemicals, and material science. numberanalytics.comnumberanalytics.comnih.gov The nitrogen atom's lone pair of electrons allows for hydrogen bonding and coordination to metal ions, which are crucial interactions in biological systems and catalysis. nih.gov Consequently, the pyridine motif is found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govacs.org The ability to readily functionalize the pyridine ring allows for the creation of diverse molecular architectures with a wide range of biological activities and material properties. numberanalytics.comnih.gov
The Role of Halogenated Pyridines in Organic Synthesis and Functional Material Development
The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility and opens avenues for the development of novel functional materials. news-medical.netnih.govnih.gov Halogenated pyridines serve as key intermediates in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity is fundamental to the construction of complex molecular frameworks.
In the realm of material science, the incorporation of halogen atoms can significantly influence the electronic and photophysical properties of pyridine-based molecules. For instance, halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. nih.gov Furthermore, halogenated pyridines have been investigated for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org
Positioning 2-Chloro-4-(1-chlorovinyl)pyridine within the Pyridine Chemistry Landscape
This compound is a unique molecule that combines the structural features of a halogenated pyridine with a reactive vinyl chloride substituent. The presence of two distinct chlorine atoms at different positions—one on the aromatic ring and one on the vinyl group—suggests a rich and varied reactivity profile. The 2-chloro substituent on the pyridine ring is a well-established handle for nucleophilic aromatic substitution reactions. wikipedia.org Simultaneously, the 1-chlorovinyl group offers a site for a range of chemical transformations, including polymerization, cross-coupling reactions, and other addition-elimination processes.
This dual reactivity positions this compound as a potentially valuable building block for the synthesis of more complex and functionally diverse molecules. Its structure suggests potential applications in the development of novel polymers, pharmaceuticals, and agrochemicals, leveraging the established importance of both the pyridine core and halogenated functionalities.
Overview of Research Gaps and Prospective Investigations
Despite its intriguing structure, a survey of the current scientific literature reveals a significant research gap concerning the specific properties and applications of this compound. There is a notable lack of published studies detailing its synthesis, characterization, and reactivity. This presents a clear opportunity for future research endeavors.
Prospective investigations could focus on several key areas:
Development of efficient and scalable synthetic routes: Establishing reliable methods for the preparation of this compound is a crucial first step to enable further research.
Exploration of its reactivity: A systematic study of the differential reactivity of the two chloro-substituents would unlock the synthetic potential of this molecule. This could involve investigating its behavior in various cross-coupling reactions, nucleophilic substitutions, and polymerizations.
Investigation of its biological activity: Given the prevalence of pyridine derivatives in pharmaceuticals, screening this compound and its derivatives for potential biological activities would be a logical avenue of exploration.
Evaluation in material science applications: The unique electronic and structural features of this compound warrant investigation into its potential use in the development of new polymers, liquid crystals, or electronic materials.
The table below presents a selection of related pyridine compounds and their key applications, illustrating the potential landscape for this compound.
| Compound Name | CAS Number | Key Applications |
| 2-Chloropyridine (B119429) | 109-09-1 | Intermediate for fungicides, insecticides, antihistamines, and antiarrhythmics. wikipedia.org |
| 4-Chloropyridine | 626-61-9 | Used in the synthesis of various pharmaceutical and agrochemical compounds. google.com |
| 2,6-Dichloropyridine | 2402-78-0 | Intermediate in chemical synthesis. wikipedia.org |
| 2-Chloro-4-methylpyridine (B103993) | 3678-62-4 | Used in cross-coupling reactions. sigmaaldrich.com |
| 2-Chloro-4-pyridinecarbonitrile | 33252-30-1 | Building block in organic synthesis. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5Cl2N |
|---|---|
Molecular Weight |
174.02 g/mol |
IUPAC Name |
2-chloro-4-(1-chloroethenyl)pyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-5(8)6-2-3-10-7(9)4-6/h2-4H,1H2 |
InChI Key |
LSUAKKOCCLZAIG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=NC=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies for 2 Chloro 4 1 Chlorovinyl Pyridine and Its Structural Analogues
Development of Pyridine (B92270) Ring Chlorination Protocols
The introduction of a chlorine atom at a specific position on the pyridine ring is a foundational aspect of synthesizing the target molecule. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution is challenging and often requires harsh conditions. wikipedia.org Consequently, specialized methods have been developed to achieve regioselectivity.
Regioselective Chlorination Approaches
Achieving regioselectivity in the chlorination of pyridines is paramount. The nitrogen atom deactivates the ring towards electrophilic attack and directs substitution patterns. Direct chlorination often leads to a mixture of products. wikipedia.org
One effective strategy to control regioselectivity is the use of Pyridine N-oxides . The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to both nucleophilic and electrophilic substitution. wikipedia.orgresearchgate.net Chlorination of pyridine N-oxides can be achieved under optimized conditions, for example, using oxalyl chloride and triethylamine (B128534) in dichloromethane (B109758) at 0 °C, to yield chlorinated pyridines with high regioselectivity. researchgate.net After the substitution reaction, the N-oxide group can be removed by deoxygenation to yield the desired substituted pyridine. researchgate.net
Another approach is high-temperature vapor-phase chlorination. A patented process describes passing a vaporized feed of a pyridine compound, chlorine, and an inert gas through a two-stage reactor. google.com The first stage is a high-temperature zone (350–500 °C) followed by a lower temperature zone (<340 °C), which allows for selective chlorination. google.com
For already substituted pyridines, C-H activation and functionalization offer modern and selective methods. For instance, rhodium-catalyzed C-H amidation has been reported for pyridines, allowing for the introduction of functional groups with high regioselectivity, which can then be further manipulated. whiterose.ac.uk Similarly, the generation of pyridyne intermediates from di-substituted pyridines allows for regioselective difunctionalization by trapping the intermediate with various reagents. nih.gov
Radical reactions, such as the Minisci reaction, provide another route to functionalize pyridines. wikipedia.org While often used for alkylation, conditions can be tuned to favor specific isomers, including substitution at the C-4 position. nih.gov
Table 1: Comparison of Regioselective Chlorination Methods for Pyridine Derivatives
| Method | Reagents/Conditions | Selectivity | Reference |
|---|---|---|---|
| N-Oxide Activation | (COCl)₂, Et₃N, CH₂Cl₂ | High for 2- and 4-positions | researchgate.net |
| Selectfluor-promoted | Selectfluor, LiCl, DMF | Good to high regioselectivity | rsc.org |
| Vapor-Phase | Cl₂, inert gas, 350-500 °C then <340 °C | Selective for the 2-position | google.com |
| Pyridyne Intermediate | n-BuLi, Grignard reagents, heat | Regioselective 3,4-difunctionalization | nih.gov |
Synthesis of 2-Chloropyridine (B119429) Intermediates
The compound 2-chloropyridine is a key intermediate and a common starting material for more complex derivatives. wikipedia.org Several industrial and laboratory-scale methods for its synthesis are well-established.
The direct chlorination of pyridine with molecular chlorine is a primary industrial method. wikipedia.org This reaction, however, can lead to the formation of the byproduct 2,6-dichloropyridine. wikipedia.org A patented method aims to improve selectivity by using a two-stage reaction zone with controlled temperatures. google.com Another patented approach involves reacting pyridine with chlorine in the presence of water and an ultraviolet light source at 150-170 °C. google.com
A widely used laboratory synthesis involves the treatment of pyridine-N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). wikipedia.org This approach benefits from the activating effect of the N-oxide group, facilitating substitution at the 2-position. wikipedia.orgresearchgate.net
Historically, 2-chloropyridine was prepared by reacting 2-hydroxypyridine (B17775) with phosphoryl chloride. wikipedia.org Additionally, methods starting from 2-aminopyridine (B139424) have been developed. For example, 2-amino-4-methylpyridine (B118599) can be converted to 2-chloro-4-methylpyridine (B103993) by diazotization followed by treatment with a chlorine source. guidechem.com
Table 2: Selected Synthetic Routes to 2-Chloropyridine
| Starting Material | Key Reagents | Description | Reference |
|---|---|---|---|
| Pyridine | Cl₂ | High-temperature, vapor-phase direct chlorination. | wikipedia.orggoogle.com |
| Pyridine-N-Oxide | POCl₃ or SO₂Cl₂ | Activation via N-oxidation followed by chlorination and deoxygenation. | wikipedia.org |
| 2-Hydroxypyridine | POCl₃ | Chlorination of the corresponding pyridone tautomer. | wikipedia.org |
| 2-Aminopyridine derivatives | NaNO₂, acid, CuCl | Sandmeyer-type reaction on the amino group. | guidechem.com |
Methodologies for Constructing the 1-Chlorovinyl Moiety
The creation of the 1-chlorovinyl group at the C-4 position of the 2-chloropyridine ring is a multi-step process that involves forming a carbon-carbon bond to introduce a two-carbon unit, followed by manipulation to generate the chlorinated double bond.
Olefination Reactions for Vinyl Group Introduction
Olefination reactions are crucial for creating the vinyl group. A common strategy involves a precursor such as a 4-acetylpyridine (B144475) derivative, which can be converted to the vinyl group. The Wittig reaction is a powerful tool for this transformation. nih.gov For instance, a 4-acetyl-2-chloropyridine intermediate could be reacted with a phosphonium (B103445) ylide to form the double bond.
A distinct approach for 4-alkylation of pyridines uses dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. nih.gov This method is notable for its C-4 selectivity. Another strategy involves the reaction of pyridine N-oxides with titanacyclopropanes, which can achieve regioselective C-2 alkylation, but similar principles could be explored for C-4 functionalization. organic-chemistry.org
The introduction of a vinyl group can also be accomplished through cross-coupling reactions. However, this often requires pre-functionalization of the C-4 position with a halide or triflate, which can then be coupled with a vinyl-organometallic reagent (e.g., vinyltributylstannane or vinylboronic acid) under palladium catalysis.
Chlorination of Vinylic Positions
Once a vinyl group is installed at the C-4 position, yielding 2-chloro-4-vinylpyridine, the final step is the chlorination of this vinyl moiety. The direct addition of chlorine (Cl₂) across the double bond would result in a 1,2-dichloroethyl group. Subsequent elimination of hydrogen chloride (HCl), typically induced by a base, would then form the desired 1-chlorovinyl group.
Alternatively, the synthesis can be designed to form the chlorovinyl group more directly. Starting from a 4-acetyl-2-chloropyridine intermediate, reaction with phosphorus pentachloride (PCl₅) can convert the ketone directly into the corresponding gem-dichloroalkane, which upon mono-elimination of HCl would yield the 1-chlorovinyl product. Another direct method is a Horner-Wadsworth-Emmons type reaction using a chlorinated phosphonate (B1237965) reagent, such as diethyl (chloromethyl)phosphonate, to directly install the chlorovinyl group from the corresponding aldehyde.
Convergent and Linear Synthesis Pathways to 2-Chloro-4-(1-chlorovinyl)pyridine
The synthesis of the target compound can be designed in either a linear or a convergent fashion.
A linear synthesis would involve a stepwise modification of a simple starting material. A plausible linear sequence is outlined below:
Chlorination of Pyridine : Pyridine is first chlorinated to produce the key intermediate, 2-chloropyridine. wikipedia.org
Acylation at C-4 : The 2-chloropyridine is then acylated at the 4-position to introduce a two-carbon chain, for example, via a Friedel-Crafts-type reaction on an activated derivative or a radical acylation, to yield 2-chloro-4-acetylpyridine.
Olefination : The acetyl group is converted into a vinyl or chlorovinyl group using methods described in sections 2.2.1 and 2.2.2. This could involve reduction to an alcohol, dehydration to the vinyl group, and subsequent chlorination, or a more direct Wittig-type reaction.
A convergent synthesis involves the preparation of complex fragments separately before combining them in a final step. This approach can be more efficient and flexible. acs.orgnih.gov For instance, a strategy could involve the construction of the substituted pyridine ring from acyclic precursors. Methods like the Hantzsch pyridine synthesis or various metal-catalyzed cycloadditions allow for the assembly of highly substituted pyridines from simpler building blocks. organic-chemistry.orgillinois.edu In one such approach, a fragment containing the 1-chlorovinyl moiety could be reacted with other components to form the pyridine ring, with the second chlorine atom being introduced before or after ring formation. A copper-catalyzed cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, for example, provides a modular route to highly substituted pyridines. nih.gov
Green Chemistry Approaches and Process Intensification in Synthesis
In the quest for more sustainable chemical manufacturing, significant efforts have been directed towards developing environmentally benign and efficient synthetic routes. This includes the adoption of microwave-assisted synthesis and advanced catalytic systems to enhance reaction rates, yields, and selectivity, thereby minimizing waste and energy consumption. researchgate.net
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.orgresearchgate.net This technology is particularly advantageous in the synthesis of heterocyclic compounds like pyridine derivatives. nih.govacs.org The application of microwave irradiation in a one-pot, four-component reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) has demonstrated excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.govacs.org
Continuous flow processing under microwave irradiation further enhances process intensification. beilstein-journals.orgresearchgate.net For instance, the Bohlmann–Rahtz pyridine synthesis, a two-step process traditionally, can be performed in a single step in a microwave flow reactor. beilstein-journals.orgresearchgate.net This method allows for the Michael addition and cyclodehydration to occur in one continuous operation, yielding trisubstituted pyridines as single regioisomers efficiently. beilstein-journals.orgresearchgate.net Similarly, the Hantzsch dihydropyridine (B1217469) synthesis benefits from microwave assistance, enabling rapid and high-yielding production. researchgate.netwikipedia.org
| Reaction | Method | Catalyst | Key Advantages |
| 3-Pyridine Derivatives Synthesis | One-pot, four-component reaction | None | Excellent yields (82-94%), short reaction time (2-7 min), pure products nih.govacs.org |
| Bohlmann–Rahtz Pyridine Synthesis | Continuous flow | Brønsted acid | One-step process, high regioselectivity, efficient beilstein-journals.orgresearchgate.net |
| Hantzsch Dihydropyridine Synthesis | Continuous flow | p-Toluenesulfonic acid (PTSA) | High yields (up to 96%), mild conditions researchgate.netwikipedia.org |
| 2-Amino-4-chloro-pyrimidine Derivatives | Microwave Synthesis | None | Short reaction time (15-30 min), good yields nih.gov |
| Quinoline-based Dihydropyridopyrimidines | One-pot, three-component | None | Catalyst-free, efficient, high yields acs.org |
Table 1: Examples of Microwave-Assisted Synthesis of Pyridine Derivatives
Catalytic Systems for Enhanced Yields and Selectivity
The development of novel catalytic systems is paramount for improving the efficiency and selectivity of pyridine synthesis. Catalysis is a cornerstone of green chemistry, aiming to reduce reactant quantities, increase reaction rates, and improve selectivity. biosynce.com Both metal-based and metal-free catalysts have been explored for their potential to facilitate these transformations.
Palladium-on-carbon in conjunction with a solid acid catalyst like K-10 montmorillonite (B579905) under microwave irradiation has been shown to effectively catalyze the domino cyclization-oxidative aromatization for pyridine synthesis. organic-chemistry.org This bifunctional catalyst promotes cyclization on the acid sites and subsequent dehydrogenation by palladium. organic-chemistry.org In the context of green chemistry, pyridine and its derivatives themselves can act as Lewis base catalysts or as ligands in metal-complex catalysis, promoting reactions under milder conditions and reducing waste. biosynce.com For instance, palladium-pyridine complexes are utilized in Suzuki-Miyaura cross-coupling reactions. biosynce.com
Furthermore, the use of inexpensive and reusable catalysts like activated fly ash has been reported for the synthesis of imidazo[1,2-a]pyridines, offering an eco-friendly and economically viable option. bhu.ac.in
Synthesis of Precursor Molecules for Derivatization
The availability of functionalized pyridine precursors is crucial for the synthesis of a wide array of derivatives, including this compound. The following sections detail the preparation of key intermediates.
Preparation of 2-Chloro-4-aminopyridine and Derivatives
2-Chloro-4-aminopyridine is a vital intermediate for various agrochemicals and pharmaceuticals. google.comchemicalbook.com Several synthetic routes have been established, with the reduction of 2-chloro-4-nitropyridine (B32982) being a common and economical method. google.comchemicalbook.comguidechem.com
A typical procedure involves the nitration of 2-chloropyridine-N-oxide to yield 2-chloro-4-nitropyridine-N-oxide, followed by reduction. chemicalbook.comguidechem.comgoogle.com The initial oxidation of 2-chloropyridine is often achieved using hydrogen peroxide in acetic acid. chemicalbook.comguidechem.com The subsequent nitration is carried out with a mixture of sulfuric and nitric acids. chemicalbook.comguidechem.com Finally, the nitro group is reduced to an amine using reducing agents like iron powder in acetic acid. google.comguidechem.com
An alternative multi-step synthesis starts from 2-aminopyridine and involves a sequence of acetylation, N-oxidation, and chlorination steps to arrive at 2-chloro-4-aminopyridine. google.com
| Starting Material | Key Steps | Reagents |
| 2-Chloropyridine | Oxidation, Nitration, Reduction | H₂O₂, H₂SO₄/HNO₃, Fe/CH₃COOH chemicalbook.comguidechem.comgoogle.com |
| 2-Aminopyridine | Acetylation, N-Oxidation, Chlorination, Nitration, Reduction | Acetic anhydride, H₂O₂, POCl₃, H₂SO₄/HNO₃, Fe/CH₃COOH google.com |
| Isonicotinic acid | N-Oxidation, Amination, Chlorination, Hofmann degradation | H₂O₂, PCl₅, NaOCl chemicalbook.comguidechem.com |
Table 2: Synthetic Routes to 2-Chloro-4-aminopyridine
Synthetic Routes to 2-Chloro-4-cyanopyridine
2-Chloro-4-cyanopyridine serves as another important precursor. A common method for its synthesis involves the reaction of 4-cyanopyridine-N-oxide with a chlorinating agent. chemicalbook.com For instance, treatment of 4-cyanopyridine-N-oxide with phosphorus oxychloride (POCl₃) can yield 2-chloro-4-cyanopyridine. chemicalbook.com The reaction conditions, including the presence of other reagents like phosphorus pentachloride (PCl₅) or triethylamine, can be varied to optimize the yield and selectivity. chemicalbook.com
One documented procedure involves refluxing a mixture of 4-cyanopyridine (B195900) N-oxide, phosphorus oxychloride, and phosphorus pentachloride, followed by purification to isolate 2-chloro-4-cyanopyridine. chemicalbook.com Another approach utilizes phosphorus oxychloride in the presence of triethylamine at low temperatures. chemicalbook.com
Functionalization at Pyridine C-4 Position
Selective functionalization at the C-4 position of the pyridine ring is a significant challenge in organic synthesis due to the directing influence of the nitrogen atom. nih.gov However, recent advancements have provided effective strategies to achieve this.
One approach involves the use of n-butylsodium to deprotonate the C-4 position, allowing for subsequent functionalization with various electrophiles. nih.gov This method has been successfully applied to introduce alkyl groups. nih.gov Another strategy involves converting pyridines into heterocyclic phosphonium salts, which then act as versatile handles for subsequent C-O, C-S, C-N, and C-C bond-forming reactions at the 4-position. thieme-connect.comacs.org
Furthermore, enzyme-mimicking urea (B33335) activation reagents have been identified to enable a general platform for C-4 functionalization of pyridines with both ionic and radical nucleophiles, facilitating alkylation and arylation. rsc.org These methods provide powerful tools for the late-stage functionalization of complex molecules containing a pyridine scaffold. nih.govrsc.org
Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 1 Chlorovinyl Pyridine
Reactivity of the Chlorovinyl Group
The chlorovinyl substituent is a key site for molecular modification, exhibiting susceptibility to nucleophilic attack and potential for cycloaddition and polymerization reactions.
Nucleophilic Substitution Reactions at the Vinyl Halide Center
The chlorine atom attached to the vinyl group is susceptible to displacement by various nucleophiles. This reactivity is fundamental to its use in the synthesis of more complex molecules. While detailed mechanistic studies on this specific compound are not extensively documented, the general principles of nucleophilic vinylic substitution apply. These reactions can proceed through an addition-elimination mechanism, where the nucleophile adds to the double bond, followed by the elimination of the chloride ion.
In a related context, studies on similar systems, such as 2-chloro-4-vinylpyrimidine, have shown that a variety of N-, O-, and S-centered nucleophiles can undergo selective addition across the vinyl function. mdpi.com This suggests that 2-chloro-4-(1-chlorovinyl)pyridine would likely exhibit similar reactivity, allowing for the introduction of diverse functional groups at the vinyl position.
Cycloaddition and Polymerization Potentials
The conjugated system formed by the pyridine (B92270) ring and the chlorovinyl group suggests a potential for participation in cycloaddition reactions. For instance, it could theoretically act as a diene or dienophile in Diels-Alder reactions, although specific examples involving this compound are not prevalent in the literature.
The potential for polymerization of the vinyl group exists, which could lead to the formation of functionalized pyridine-containing polymers. However, detailed studies focusing on the polymerization of this compound are not widely reported.
Pyridine Ring Reactivity and Transformations
The pyridine ring, being electron-deficient, is prone to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing chloro substituent. It also participates in various metal-catalyzed cross-coupling reactions.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The pyridine nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com This effect is further enhanced by the chloro substituent. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNA_r). youtube.com The chlorine atom at the 2-position makes this site particularly susceptible to displacement by nucleophiles. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of various functional groups. lookchem.com The attack of a nucleophile at the C-2 position is facilitated by the ability of the electronegative nitrogen atom to stabilize the resulting Meisenheimer-like intermediate. youtube.com
Transition Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent on the pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been demonstrated as a viable method for synthesizing 2-alkylated pyridines. nih.gov This suggests that this compound could readily participate in similar transformations.
Common cross-coupling reactions applicable to this substrate include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
Heck Coupling: Reaction with alkenes to introduce new vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated pyridines.
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.
These reactions provide a modular approach to a wide array of substituted pyridine derivatives.
Derivatization and Functionalization Reactions
The dual reactivity of this compound allows for a wide range of derivatization and functionalization reactions. For instance, the chloro group on the pyridine ring can be displaced by a nucleophile, followed by a subsequent reaction at the chlorovinyl group, or vice versa. This sequential reactivity enables the synthesis of highly functionalized and complex molecules.
An example of such derivatization is its potential use as a precursor in the synthesis of Nevirapine analogues, an anti-HIV drug. google.com This highlights the practical utility of this compound as a building block in medicinal chemistry. The synthesis of related compounds, such as 2-chloro-4-(piperidinylmethyl)pyridine, further illustrates the utility of the 2-chloropyridine (B119429) scaffold in the preparation of pharmacologically relevant molecules. google.com
Below is a table summarizing the types of reactions discussed:
| Reaction Type | Reacting Site | Potential Reagents | Product Type |
| Nucleophilic Vinylic Substitution | Chlorovinyl Group | Amines, Thiols, Alkoxides | Substituted vinylpyridines |
| Nucleophilic Aromatic Substitution | Pyridine Ring (C-2) | Amines, Hydroxides, Thiolates | 2-Substituted-4-(1-chlorovinyl)pyridines |
| Suzuki Coupling | Pyridine Ring (C-2) | Aryl/Alkyl Boronic Acids | 2-Aryl/Alkyl-4-(1-chlorovinyl)pyridines |
| Heck Coupling | Pyridine Ring (C-2) | Alkenes | 2-Alkenyl-4-(1-chlorovinyl)pyridines |
| Sonogashira Coupling | Pyridine Ring (C-2) | Terminal Alkynes | 2-Alkynyl-4-(1-chlorovinyl)pyridines |
| Buchwald-Hartwig Amination | Pyridine Ring (C-2) | Amines | 2-Amino-4-(1-chlorovinyl)pyridines |
Synthesis of Novel Fused Heterocyclic Systems
The unique arrangement of reactive sites in this compound offers a platform for the synthesis of a variety of fused heterocyclic systems. The presence of the chlorine atom at the 2-position of the pyridine ring and the adjacent vinyl moiety allows for sequential or one-pot cyclization reactions to construct bicyclic and polycyclic frameworks of medicinal and material significance.
Research has demonstrated the utility of 2-chloropyridine derivatives in the synthesis of fused systems like furo[2,3-b]pyridines and thieno[2,3-b]pyridines. nih.govsciforum.net These syntheses often proceed via an initial nucleophilic substitution at the C2 position, followed by a subsequent intramolecular cyclization. For instance, the reaction of a 2-chloropyridine with a suitable nucleophile containing a tethered reactive group can lead to the formation of a five-membered heterocyclic ring fused to the pyridine core.
In the context of this compound, the vinyl group can actively participate in these cyclization strategies. For example, an intramolecular Heck reaction could be envisioned, where the vinyl group acts as the acceptor for a palladium-catalyzed cyclization initiated at the C-Cl bond. Furthermore, the vinyl group itself can be transformed into a handle for cyclization. For instance, epoxidation of the vinyl group followed by ring-opening with a suitable nucleophile could set the stage for a subsequent cyclization onto the pyridine ring.
The synthesis of thieno[2,3-b]pyridines often involves the reaction of 2-chloronicotinonitriles with sulfur reagents. sciforum.net By analogy, this compound could serve as a precursor for novel thieno[2,3-b]pyridine (B153569) derivatives, where the vinyl group can be further functionalized after the construction of the fused ring system.
Introduction of Diverse Chemical Entities via Pyridine and Vinyl Moieties
The distinct reactivity of the chloro-substituted pyridine ring and the chlorovinyl side chain allows for the selective introduction of a wide array of chemical entities, making this compound a versatile scaffold for library synthesis and lead optimization in drug discovery.
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various oxygen, nitrogen, and sulfur nucleophiles. For instance, reaction with alkoxides, amines, or thiols can lead to the corresponding 2-alkoxy, 2-amino, and 2-thioether derivatives.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the pyridine core. Reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C2 position. This enables the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, respectively.
The 1-chlorovinyl group presents another reactive handle for diversification. This moiety can undergo a variety of transformations, including:
Nucleophilic Vinylic Substitution: The chlorine atom on the vinyl group can be displaced by nucleophiles, although this generally requires harsher conditions than SNAr on the pyridine ring.
Heck and other Cross-Coupling Reactions: The vinyl chloride functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the vinylic position.
Addition Reactions: The double bond of the vinyl group can undergo addition reactions. For example, hydrogenation would yield the corresponding 2-chloro-4-(1-chloroethyl)pyridine. Halogenation or dihydroxylation can introduce further functional groups.
Conjugate Addition: While the vinyl group is directly attached to the pyridine ring, it can exhibit reactivity akin to a Michael acceptor, particularly under acidic conditions or with strong nucleophiles. Studies on similar vinyl-substituted heterocycles, such as 2-chloro-4-vinylpyrimidine, have shown that various N-, O-, and S-centered nucleophiles can undergo conjugate addition across the vinyl group. mdpi.com This provides a pathway to introduce diverse side chains at the position beta to the pyridine ring.
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 1 Chlorovinyl Pyridine
Electronic Structure Calculations and Molecular Orbital Analysis
Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. For pyridine (B92270) derivatives, Density Functional Theory (DFT) is a commonly employed method. For instance, studies on compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) have utilized DFT with basis sets such as B3LYP/6-311++G(d,p) to analyze molecular structure and vibrational frequencies. researchgate.net
Molecular Orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. scienceopen.com For a related compound, (E)-2-chloro-4-styrylquinoline, the HOMO and LUMO were found to be distributed over the quinoline (B57606) and styrene (B11656) moieties, with a calculated HOMO-LUMO gap of 3.83 eV, indicating significant intramolecular charge transfer. In 2-chloro-4-(1-chlorovinyl)pyridine, the vinyl group and the chlorine substituents would influence the electron distribution and the energies of the frontier orbitals. The chlorine atoms, being electron-withdrawing, would likely lower the energy of the HOMO and LUMO.
The molecular electrostatic potential (MEP) is another valuable tool derived from electronic structure calculations. It helps in identifying the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. For 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, MEP analysis suggested that the regions around the chlorine atom are potential sites for nucleophilic attack. mdpi.com A similar analysis for this compound would likely indicate the areas around the nitrogen atom and the vinyl group as having significant electronic character.
Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic | Basis of Prediction |
| HOMO Energy | Lowered due to electron-withdrawing Cl | Analysis of similar chlorinated pyridines |
| LUMO Energy | Lowered due to electron-withdrawing Cl | Analysis of similar chlorinated pyridines |
| HOMO-LUMO Gap | Moderate to low, suggesting reactivity | General principles of substituted pyridines |
| Molecular Electrostatic Potential | Negative potential near N and vinyl group | MEP analysis of related pyridine derivatives mdpi.com |
Reaction Mechanism Studies and Transition State Analysis
Theoretical studies on reaction mechanisms provide insights into the feasibility and pathways of chemical reactions. For chloropyridines, nucleophilic substitution is a common reaction type. researchgate.net The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with amines has been studied in reverse micelles, showing that the reaction rate is influenced by the microenvironment. researchgate.netumich.edu
For this compound, theoretical investigations could elucidate the mechanisms of reactions such as nucleophilic aromatic substitution at the C2 position or addition reactions at the vinyl group. Transition state analysis would be crucial in determining the activation energies and identifying the rate-determining steps of these potential reactions. For example, the reaction of 2-chloropyridines with piperidine (B6355638) has been studied, and the reactivity is influenced by the position of the chloro substituent. researchgate.net
The presence of the 1-chlorovinyl group at the C4 position introduces additional reactive sites. Theoretical studies could compare the activation barriers for nucleophilic attack at the pyridine ring versus addition to the double bond of the vinyl group, providing predictions about the selectivity of different reagents.
Conformational Analysis and Energetic Profiles
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, rotation around the single bond connecting the vinyl group to the pyridine ring would be a key conformational variable.
Computational methods can be used to calculate the potential energy surface associated with this rotation, identifying the most stable conformers (energy minima) and the transition states for interconversion. The planarity of the molecule and potential steric hindrance between the vinyl group and the pyridine ring would be important factors. In a study of a related compound, (E)-2-chloro-4-styrylquinoline, the dihedral angle between the quinoline and phenyl rings was found to be a critical parameter influencing its properties.
The energetic profile would reveal the relative stabilities of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule might behave in different environments and how its conformation could affect its reactivity and spectroscopic properties.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net For 2-chloro-4-(trifluoromethyl)pyridine, calculated chemical shifts have shown good agreement with experimental values. researchgate.net Similar calculations for this compound would predict the chemical shifts for the protons and carbons in the pyridine ring and the vinyl group.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. For 2-chloro-4-(trifluoromethyl)pyridine, a detailed vibrational analysis was performed using DFT calculations. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is often used to predict electronic absorption spectra. These calculations can provide information about the electronic transitions responsible for the observed absorption bands.
The comparison between predicted and experimental spectroscopic data is a critical step in validating the computational model and ensuring its accuracy in describing the molecular properties.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Computational Method |
| ¹H NMR | Chemical shifts of pyridine and vinyl protons | GIAO/DFT researchgate.net |
| ¹³C NMR | Chemical shifts of pyridine and vinyl carbons | GIAO/DFT researchgate.net |
| FT-IR/FT-Raman | Vibrational frequencies and assignments | DFT researchgate.net |
| UV-Vis | Electronic transition energies and wavelengths | TD-DFT |
Structure Activity Relationship Sar Studies of 2 Chloro 4 1 Chlorovinyl Pyridine Analogues in Biological Contexts
Design and Synthesis of Library Compounds for SAR Exploration
The foundation of any SAR study is a strategically designed chemical library that explores specific structural variations of a lead compound. For 2-Chloro-4-(1-chlorovinyl)pyridine, this involves the synthesis of a diverse set of analogues to probe the importance of the pyridine (B92270) core, the chloro substituents, and the vinyl group.
The synthesis of such libraries often begins with a common precursor, such as 2-amino-4-picoline, which can undergo a series of reactions to generate key intermediates. For instance, diazotization followed by chlorination can produce 2-chloro-4-methylpyridine (B103993). google.com This intermediate is a versatile scaffold for further modification. The methyl group at the 4-position can be functionalized, for example, through free-radical chlorination to yield 2-chloro-4-(chloromethyl)pyridine, which can then be reacted with various nucleophiles to introduce diversity. google.com
Modern synthetic strategies, including combinatorial biosynthesis and the use of advanced catalytic systems, have expanded the ability to create large and diverse libraries of pyridine derivatives. nih.gov Techniques like one-pot synthesis, where multiple reaction steps are carried out in a single vessel, can improve efficiency and yield. For example, an iron(III)-catalyzed Prins cyclization has been used to prepare a series of cis-2,6-dialkyl-4-chloro-tetrahydropyrans, demonstrating a method for generating structural complexity from simpler starting materials. nih.gov The goal is to generate a matrix of compounds where substitutions at each key position of the this compound scaffold are systematically varied to build a comprehensive SAR map.
Modulating Activity Through Substituent Effects on the Pyridine Ring
The pyridine ring is a common scaffold in pharmacologically active molecules, in part because its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility. mdpi.comnih.gov The electronic properties and substitution pattern of the pyridine ring are critical determinants of biological activity.
SAR studies on various pyridine-containing compounds have consistently shown that the nature and position of substituents can drastically alter efficacy. nih.gov For a molecule like this compound, key modifications would involve:
Varying the 2-Chloro Substituent: The chlorine atom at the 2-position is an electron-withdrawing group that influences the electron density of the entire ring. Replacing it with other halogens (F, Br) or with electron-donating groups (e.g., methoxy, amino) can probe the importance of electronic effects and steric bulk for target binding. Studies on other heterocyclic systems have shown that such modifications can significantly impact potency. nih.gov
Substitution at Other Ring Positions: Introducing small alkyl groups, amino groups, or hydroxyl groups at the vacant 3, 5, and 6 positions of the pyridine ring can explore new binding interactions. For example, in a series of SIK2/SIK3 inhibitors, the introduction of a methyl or amino group at the 2-position of a pyridine ring resulted in a gain of potency. acs.org Conversely, other research has indicated that bulky groups on the pyridine ring can sometimes lead to lower antiproliferative activity. nih.gov
The table below illustrates hypothetical modifications to the pyridine ring of the parent compound and the expected focus of the resulting SAR analysis.
| Parent Compound | Modification Site | Example Substituent (R) | Rationale for SAR Study |
| This compound | Position 2 | R = -OCH₃ | Evaluate the effect of replacing an electron-withdrawing group with an electron-donating group. |
| This compound | Position 2 | R = -NH₂ | Assess the impact of a hydrogen-bond donating group on target interaction. |
| This compound | Position 5 | R = -CH₃ | Probe for additional beneficial or detrimental steric/hydrophobic interactions. |
| This compound | Position 6 | R = -F | Investigate the influence of a highly electronegative atom on ring electronics and potential interactions. |
Influence of Vinyl Moiety Modifications on Target Interactions
The 1-chlorovinyl group is a key structural feature of this compound. This moiety can participate in various non-covalent interactions or potentially act as a reactive handle for covalent binding to a biological target. The principle of vinylogy suggests that electronic effects can be transmitted through conjugated double bonds, making this group an important site for modification. nih.gov
Modifications to explore its role would include:
Saturation of the Double Bond: Converting the vinyl group to an ethyl group (e.g., 2-Chloro-4-(1-chloroethyl)pyridine) would determine if the π-system of the double bond is essential for activity.
Altering the Vinyl Substituent: Replacing the chlorine on the vinyl group with other substituents (e.g., -H, -CH₃, -F) would clarify the role of this specific halogen in target binding. This can probe for steric, electronic, or hydrophobic contributions. Palladium-catalyzed methods have been developed for the synthesis of vinylated biaryls, showcasing advanced techniques for creating such analogues. acs.org
Bioisosteric Replacement: The entire chlorovinyl group could be replaced with other chemical groups that mimic its size, shape, and electronic properties (bioisosteres). Examples might include small cyclic moieties or other functional groups known to engage in similar interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchpublish.com For a series of this compound analogues, QSAR can provide deep insights and predictive power.
The process involves calculating a set of molecular descriptors for each analogue in the library. These descriptors quantify various physicochemical properties:
Topological Descriptors: Describe the atomic connectivity and shape of the molecule.
Electronic Descriptors: Include parameters like partial atomic charges, dipole moment, and HOMO/LUMO energies, which relate to the molecule's electronic properties.
Hydrophobic Descriptors: Such as LogP, which quantifies the molecule's lipophilicity.
Steric Descriptors: (e.g., molecular volume, surface area) that describe the size and shape of the molecule.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to generate an equation that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀). chemrevlett.comchemrevlett.com A statistically significant QSAR model, validated by high correlation coefficients (R²) and cross-validation scores (Q²), can predict the activity of new, unsynthesized compounds. chemrevlett.comnih.gov
For instance, a QSAR study on pyridine derivatives as angiotensin II AT1 receptor antagonists showed that antihypertensive activity could be improved by specific steric substituents and a balance of electron-donating and -withdrawing groups on the pyridine moiety. nih.gov Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other pyridine derivatives to understand the 3D spatial requirements for optimal activity, highlighting regions where steric, electrostatic, or hydrophobic fields are favorable or unfavorable for binding. nih.gov Such models could be invaluable in rationally designing the next generation of this compound analogues with enhanced biological profiles.
The table below summarizes key statistical parameters used to validate QSAR models.
| Parameter | Description | Typical Value for a Good Model | Reference |
| R² (Coefficient of Determination) | Measures the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.8 | chemrevlett.comchemrevlett.com |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. | > 0.7 | chemrevlett.comnih.gov |
| pred_r² (External R²) | Measures the predictive ability of the model on an external test set of compounds not used in model generation. | > 0.7 | nih.gov |
Advanced Research Applications and Future Directions for 2 Chloro 4 1 Chlorovinyl Pyridine Derivatives
Advancements in Agrochemical Research
The development of innovative and effective agrochemicals is crucial for global food security. Pyridine (B92270) derivatives have long been recognized for their potential in this field, and 2-Chloro-4-(1-chlorovinyl)pyridine serves as a valuable building block for creating new active ingredients.
Development of Herbicidal Agents with Enhanced Selectivity
Research into pyridine-based herbicides has shown that structural modifications can lead to compounds with potent and selective activity. acs.orgnih.gov While direct studies on the herbicidal activity of this compound derivatives are not extensively published, the broader class of chloropyridine derivatives has been a fertile ground for discovery. nih.govmdpi.com For instance, the synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives has yielded compounds with significant herbicidal activity against a range of broadleaf and grassy weeds. nih.gov These studies often highlight the importance of the substitution pattern on the pyridine ring for achieving desired selectivity and efficacy. acs.org The presence of a trifluoromethyl group, for example, has been shown to be essential for high herbicidal activity in certain pyridine derivatives. acs.org Future research could leverage the this compound backbone to introduce diverse functional groups, aiming to develop herbicides with novel modes of action or improved selectivity for resistant weed species.
Design of Novel Insecticidal Compounds
One of the most significant applications of this compound is as a key intermediate in the synthesis of the insecticide sulfoxaflor (B1682526). researchgate.netnih.gov Sulfoxaflor belongs to the sulfoximine (B86345) class of insecticides and is effective against a broad spectrum of sap-feeding insects. nih.gov It acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, a mode of action similar to neonicotinoids. nih.govnih.gov The synthesis of sulfoxaflor involves the transformation of the 1-chlorovinyl group of the parent pyridine compound. researchgate.net The success of sulfoxaflor has spurred further research into related structures, aiming to develop new insecticides with improved properties, such as enhanced efficacy against resistant insect populations or a more favorable environmental profile. The versatility of the this compound intermediate allows for the exploration of a wide range of structural modifications to the sulfoximine moiety and the pyridine ring itself.
Table 1: Insecticidal Activity of Sulfoxaflor
| Target Pest | Activity Level | Reference |
| Myzus persicae (Green Peach Aphid) | High | nih.gov |
| Sap-feeding insects (general) | High | nih.gov |
Exploration of Plant Growth Regulation Mechanisms
Pyridine derivatives have been investigated for their ability to influence plant growth and development. vt.edugoogle.comresearchgate.net Certain pyridine carboxylic acids and their derivatives can mimic the action of natural plant hormones like auxins, leading to effects such as promoting root growth or regulating fruit development. vt.eduacs.org For example, some pyridine compounds have been shown to increase chlorophyll (B73375) content and promote the growth of cereals and vegetables. google.comscidoc.org While specific research on this compound derivatives as plant growth regulators is limited, the core pyridine structure is known to be active. tandfonline.com Derivatives of 2-chloro-4-aminopyridine, which can be synthesized from related precursors, have shown cytokinin-like activity, promoting cell division and delaying senescence. google.com The this compound scaffold offers the potential to synthesize novel compounds that could be screened for plant growth-regulating properties, potentially leading to new tools for enhancing crop yields and quality.
Contributions to Pharmaceutical Intermediate Synthesis
The pyridine ring is a prevalent feature in many pharmaceutical drugs. researchgate.netresearchgate.net The unique chemical handles on this compound make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. nih.gov
Precursors for Bioactive Pyridine-Based Drugs
The synthesis of bioactive molecules often relies on versatile intermediates that can be elaborated into a variety of final products. nih.govacs.org Chlorinated pyridines are important precursors in the synthesis of numerous pharmaceuticals. nih.govnih.gov The 2-chloro substituent on the pyridine ring is particularly useful for introducing other functional groups through nucleophilic substitution reactions. For example, 2-chloro-4-(piperidinylmethyl)pyridine is a key intermediate in the synthesis of the anti-ulcer drug Lafutidine. google.com While not a direct derivative, this illustrates the utility of the 2-chloropyridine (B119429) moiety. The vinyl group in this compound offers additional reaction sites for creating diverse molecular architectures, potentially leading to the discovery of new drug candidates for a range of diseases, including cancer and infectious diseases. researchgate.net
Methodologies for Asymmetric Synthesis of Chiral Derivatives
Chirality is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different biological activities. The development of methods for asymmetric synthesis, which produce a single desired enantiomer, is therefore of great importance. numberanalytics.com The synthesis of chiral pyridine derivatives can be achieved through various strategies, including the use of chiral catalysts and chiral auxiliaries. numberanalytics.comacs.orgacs.org Chiral ligands derived from pyridine are widely used in asymmetric catalysis to control the stereochemical outcome of reactions. acs.orgscispace.com While specific methodologies for the asymmetric synthesis of this compound derivatives are not yet widely reported, the principles of asymmetric catalysis can be applied to this system. mdpi.com For example, catalytic asymmetric reactions could be employed to create chiral centers on the side chain or to perform enantioselective transformations of the vinyl group. The development of such methods would provide access to enantiomerically pure pyridine-based compounds for evaluation as potential new drugs and agrochemicals.
Applications in Functional Materials Chemistry
The unique molecular architecture of this compound, featuring a reactive vinyl group and a chlorine-substituted pyridine ring, makes its derivatives promising candidates for the development of advanced functional materials. While direct research on this specific compound is limited, the well-established chemistry of vinylpyridines and substituted pyridines provides a strong basis for exploring their potential in photoactive compounds, polymers, and supramolecular structures.
Development of Photoactive Compounds
The pyridine nucleus is a key component in many photoactive molecules and materials due to its electron-accepting nature and its ability to participate in various electronic transitions. wikipedia.orgrsc.org Derivatives of this compound could be engineered to exhibit specific photophysical properties, such as fluorescence and phosphorescence, by strategically modifying their molecular structure.
The introduction of electron-donating or electron-withdrawing groups to the pyridine ring can tune the energy levels of the frontier molecular orbitals, thereby altering the absorption and emission characteristics of the resulting compounds. For instance, the synthesis of pyridine-grafted copolymers of acrylic acid–styrene (B11656) derivatives has been shown to yield materials with enhanced fluorescent properties. mdpi.comnih.gov These polymers can emit strong blue fluorescence, and their thermal stability and solubility are improved by the grafting process. nih.gov
Furthermore, the vinyl group on the this compound scaffold provides a handle for creating extended π-conjugated systems. Polymerization or copolymerization of this monomer could lead to polymers with interesting optoelectronic properties, potentially suitable for applications in organic light-emitting diodes (OLEDs) and sensors. ontosight.ai The presence of the chlorine atoms offers a site for further functionalization, allowing for the fine-tuning of the electronic properties of the final material.
| Derivative Type | Potential Photoactive Property | Influencing Factors | Potential Application |
| Pyridine-grafted copolymers | Enhanced fluorescence | Grafting with acrylic acid-styrene | Fluorescent probes, sensors |
| π-conjugated polymers | Tunable optoelectronics | Polymerization of vinyl group | OLEDs, organic solar cells |
| Heteroaromatic oligomers | Tailored light absorption/emission | Incorporation of furan, thiophene, etc. | Photoactive materials |
Integration into Polymer and Supramolecular Structures
The dual functionality of this compound derivatives—the polymerizable vinyl group and the coordination-capable pyridine ring—makes them highly valuable building blocks for both polymer and supramolecular chemistry.
Polymer Structures:
The vinyl group allows for the incorporation of this monomer into a variety of polymer architectures, including linear homopolymers, copolymers, and cross-linked networks. The resulting pyridine-containing polymers can exhibit a range of interesting properties, such as stimuli-responsiveness and catalytic activity. nih.govcsic.esresearchgate.net For example, poly(4-vinylpyridine) (P4VP), a structurally related polymer, is known to be responsive to changes in pH and ionic strength. nih.govcsic.es This behavior stems from the protonation and deprotonation of the pyridine nitrogen atom, which alters the polymer's conformation and solubility. researchgate.net
Derivatives of this compound could be used to create "smart" polymers that respond to specific environmental cues. The presence of the chlorine atom could also be exploited for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties. For instance, functionalized polymer-supported pyridine ligands have been developed for palladium-catalyzed C(sp3)–H arylation reactions, demonstrating the utility of such materials in catalysis. acs.org
Supramolecular Structures:
The pyridine moiety is a well-known coordinating ligand for a wide range of metal ions and can also participate in hydrogen bonding and π-stacking interactions. ontosight.ainih.gov This makes derivatives of this compound excellent candidates for the construction of complex supramolecular assemblies. These assemblies can take various forms, including discrete coordination complexes, metal-organic frameworks (MOFs), and hydrogen-bonded networks.
The self-assembly of pyridine-containing molecules can lead to highly ordered structures with defined geometries and functionalities. For example, studies on the self-assembly of 2,4,6-tris(2-pyridyl)-1,3,5-triazine on a gold surface have revealed the formation of enantiomorphous domains. researchgate.net The subtle balance between intermolecular interactions (hydrogen bonding) and molecule-substrate interactions dictates the resulting superstructure. researchgate.net Similarly, the crystal structures of N-substituted pyridazines are influenced by substituent and steric effects, leading to diverse supramolecular architectures. rsc.org
By carefully designing the substituents on the pyridine ring of this compound derivatives, it is possible to direct their self-assembly into desired architectures with specific properties, such as porosity for gas storage or catalytic activity. rsc.orgrsc.org
| Structural Type | Key Feature | Driving Interaction | Potential Application |
| Stimuli-responsive polymers | Conformational changes in response to stimuli | Protonation/deprotonation of pyridine | "Smart" materials, sensors |
| Polymer-supported catalysts | Immobilized catalytic sites | Covalent bonding to polymer backbone | Heterogeneous catalysis |
| Supramolecular assemblies | Ordered, functional architectures | Metal coordination, hydrogen bonding, π-stacking | Gas storage, catalysis, molecular recognition |
Interdisciplinary Research Frontiers and Emerging Technologies
The versatile nature of this compound derivatives positions them at the forefront of several interdisciplinary research areas and emerging technologies. Their potential to form functional materials with tunable properties opens up avenues for innovation in fields ranging from materials science and nanotechnology to electronics and biotechnology.
One of the most promising frontiers is the development of stimuli-responsive materials . As discussed, polymers incorporating vinylpyridine units can exhibit sensitivity to pH, temperature, and ionic strength. nih.govcsic.esresearchgate.net This "smart" behavior can be harnessed for a variety of applications, including:
Drug Delivery Systems: Polymers that release a therapeutic agent in response to a specific biological trigger, such as a change in pH in cancerous tissues.
Sensors and Biosensors: Materials that undergo a detectable change (e.g., color or fluorescence) in the presence of a target analyte. acs.org
"Smart" Coatings: Surfaces that can alter their properties, such as wettability or adhesion, in response to environmental changes.
Another exciting area is the creation of advanced catalytic systems . Pyridine-functionalized polymers have already demonstrated their utility as supports for catalysts, offering advantages such as easy separation and recyclability. acs.orgrsc.orgrsc.org Future research could focus on developing highly efficient and selective catalysts based on this compound derivatives for a wide range of chemical transformations. The ability to precisely control the local environment of the catalytic center within a polymer or supramolecular framework could lead to significant improvements in catalytic performance.
In the realm of optoelectronics , the development of novel pyridine-based conjugated polymers and photoactive molecules remains a key objective. ontosight.ai The unique electronic properties of the pyridine ring, combined with the potential for extensive conjugation through the vinyl group, make these materials attractive for applications in:
Organic Light-Emitting Diodes (OLEDs): For use in displays and solid-state lighting.
Organic Photovoltaics (OPVs): As electron-accepting materials in solar cells.
Non-linear Optical (NLO) Materials: For applications in telecommunications and optical computing.
Furthermore, the ability of pyridine derivatives to self-assemble into well-defined nanostructures opens up possibilities in nanotechnology and molecular engineering . The bottom-up fabrication of functional materials with precise control over their architecture at the molecular level is a major goal of nanoscience. By exploiting the principles of supramolecular chemistry, researchers can design and synthesize novel materials with tailored properties for applications such as:
Molecular Sieves and Membranes: For selective separation of gases and liquids.
Nanoreactors: Confined environments for carrying out chemical reactions with high efficiency and selectivity.
Data Storage: High-density information storage at the molecular level.
The interdisciplinary nature of this research requires a collaborative effort between chemists, physicists, materials scientists, and engineers to fully realize the potential of this compound derivatives in these emerging technologies.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Chloro-4-(1-chlorovinyl)pyridine, and how can reaction conditions be optimized?
The synthesis of this compound can leverage palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, which is effective for introducing vinyl or aryl groups to pyridine derivatives . For example, coupling 2-chloro-4-bromopyridine with (1-chlorovinyl)boronic acid under inert conditions (e.g., nitrogen atmosphere) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system may yield the target compound. Optimization involves:
- Temperature : Reflux conditions (80–100°C) to enhance reaction kinetics.
- Catalyst loading : 2–5 mol% Pd to balance cost and efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
Q. Table 1: Synthetic Approaches Comparison
| Method | Catalyst | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ | THF/H₂O | 60–75 | |
| Nucleophilic Substitution | – | DCM/NaOH | 40–55 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C-NMR : To confirm the chlorovinyl group’s presence and regioselectivity (e.g., vinyl proton signals at δ 5.5–6.5 ppm) .
- Mass Spectrometry (ESI-MS or GC-MS) : For molecular ion peak validation (expected m/z: ~183.5 for C₇H₅Cl₂N).
- X-ray Crystallography : Resolve structural ambiguities, such as bond angles and torsional strain in the chlorovinyl moiety .
Advanced Research Questions
Q. How does the 1-chlorovinyl substituent influence the compound’s reactivity in cross-coupling or substitution reactions?
The chlorovinyl group introduces steric hindrance and electronic effects:
- Steric effects : The bulky vinyl group may slow down nucleophilic substitution at the 2-chloro position.
- Electronic effects : The electron-withdrawing chlorine on the vinyl group activates the pyridine ring for electrophilic substitutions but deactivates it for nucleophilic attacks. Comparative studies with 2-Chloro-4-methylpyridine show a 30% reduction in SNAr reaction rates due to steric clashes .
Q. Table 2: Reactivity Comparison
| Substituent | Reaction Type | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| 1-Chlorovinyl | Suzuki Coupling | 1.2 × 10⁻³ | |
| Chloromethyl | Nucleophilic Substitution | 3.5 × 10⁻⁴ |
Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO of this compound is localized on the pyridine ring, favoring electron-deficient reactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Structural analogs with imidazole rings show moderate binding affinity to reverse transcriptase (ΔG ≈ -8.2 kcal/mol), suggesting potential antiviral applications .
Q. How should researchers address contradictions in reported reaction yields or selectivity?
Discrepancies often arise from:
Q. What safety protocols are critical for handling this compound?
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
